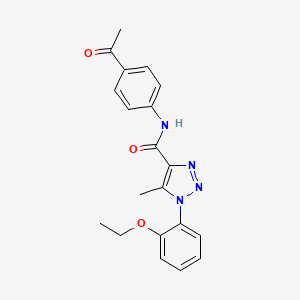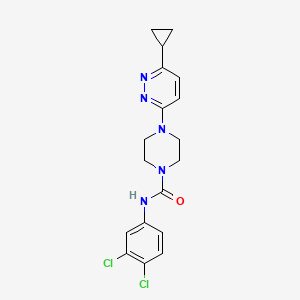
4-(6-cyclopropylpyridazin-3-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-cyclopropylpyridazin-3-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity, learning, and memory.
科学的研究の応用
Synthesis of Pharmaceutical Compounds
A significant application of this chemical involves its use in synthesizing a variety of pharmaceutical agents. For instance, the synthesis of compounds with potential as CGRP receptor inhibitors for the treatment of migraines and the development of antimicrobial agents against various bacterial and fungal strains. The methodologies for these syntheses often include steps such as alkylation, acidulation, reduction of nitro groups, and cyclization, showcasing the versatility of this chemical in pharmaceutical research (Cann et al., 2012), (Patel & Patel, 2010).
Anticancer and Antituberculosis Studies
The compound has also been explored as a scaffold for developing new anticancer and antituberculosis agents. Specific derivatives have been synthesized and screened for their in vitro activities against cancer cell lines and Mycobacterium tuberculosis, indicating the compound's potential role in the development of new therapeutic agents for these diseases (Mallikarjuna et al., 2014).
Antimicrobial Activity
Derivatives of "4-(6-cyclopropylpyridazin-3-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide" have been studied for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens. This highlights the compound's importance in the search for new antimicrobial agents capable of combating resistant strains of bacteria and fungi (Patil et al., 2021).
Central Nervous System Disorders
Research into derivatives of this compound for potential treatment of central nervous system disorders has shown promising results, indicating its application in synthesizing compounds that could act as Rho kinase inhibitors, a target for treating various CNS disorders (Wei et al., 2016).
特性
IUPAC Name |
4-(6-cyclopropylpyridazin-3-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N5O/c19-14-4-3-13(11-15(14)20)21-18(26)25-9-7-24(8-10-25)17-6-5-16(22-23-17)12-1-2-12/h3-6,11-12H,1-2,7-10H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKQLXXIWIASDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2943180.png)
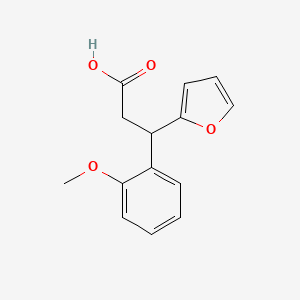
![2-Tert-butyl-4-[(3-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2943183.png)
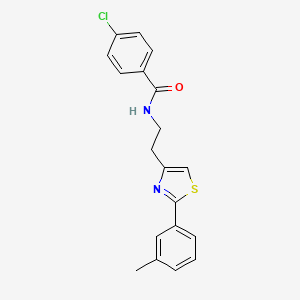
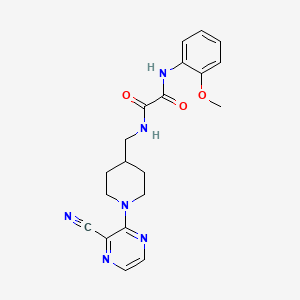
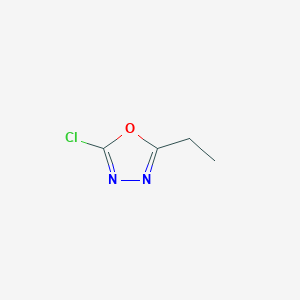
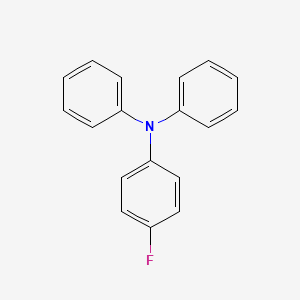
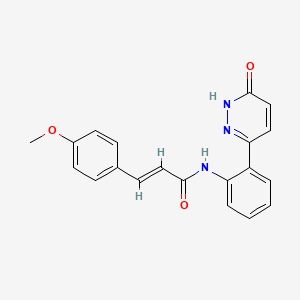
![2-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethylamino]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2943189.png)
![8-(3,4-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943191.png)
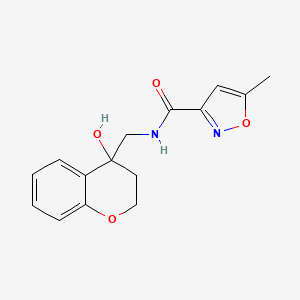
![N,N-diethyl-7-methyl-4-[(3-methylphenyl)amino]-1,8-naphthyridine-3-carboxamide](/img/structure/B2943194.png)
